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molecular formula C7H2Cl3NO B1584869 2,4,6-Trichlorophenyl isocyanate CAS No. 2505-31-9

2,4,6-Trichlorophenyl isocyanate

Cat. No. B1584869
M. Wt: 222.5 g/mol
InChI Key: VDYWXVDWKFAUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04477389

Procedure details

1,1,3,3-tetramethylurea (1.52 ml, 12.75 mmoles) was added to a solution of phosgene (50.0 g, 505.43 mmoles) dissolved in toluene (150 ml). The resulting solution was stirred for 10 min. at which time 2,4,6-trichloroaniline (10.0 g, 50.90 mmoles) was added. The solution was heated to a temperature of 70°-80° C. for 1.5 hr. and then refluxed for 1.5 hr. while phosgene was bubbled in. After removing excess phosgene under reduced pressure, the clear upper layer solution was collected by decantation from the bottom oil layer, and the bottom oil layer was discarded. The solution was then evaporated to give a solid. The solid was dried under a vacuum to give a white solid (11.3 g, 99.3 pct). This product was recrystallized from dry carbon tetrachloride to give a colorless crystalline compound, m.p. 65°-66° C.; Infrared (IR): γ max 2,282 cm-1 (NCO); nuclear magnetic resonance (NMR) (chloroform-d): τ, 2.7 (2-proton singlet, H-3,5, aromatic protons).
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)[C:3](N(C)C)=[O:4].C(Cl)(Cl)=O.[Cl:13][C:14]1[CH:20]=[C:19]([Cl:21])C=[C:17]([Cl:22])[C:15]=1N>C1(C)C=CC=CC=1>[Cl:21][C:19]1[CH:20]=[C:14]([Cl:13])[CH:15]=[C:17]([Cl:22])[C:1]=1[N:2]=[C:3]=[O:4]

Inputs

Step One
Name
Quantity
1.52 mL
Type
reactant
Smiles
CN(C(=O)N(C)C)C
Name
Quantity
50 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)Cl)Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to a temperature of 70°-80° C. for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
and then refluxed for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
while phosgene was bubbled in
CUSTOM
Type
CUSTOM
Details
After removing excess phosgene under reduced pressure
CUSTOM
Type
CUSTOM
Details
the clear upper layer solution was collected by decantation from the bottom oil layer
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
The solid was dried under a vacuum
CUSTOM
Type
CUSTOM
Details
to give a white solid (11.3 g, 99.3 pct)
CUSTOM
Type
CUSTOM
Details
This product was recrystallized from dry carbon tetrachloride
CUSTOM
Type
CUSTOM
Details
to give a colorless crystalline compound, m.p. 65°-66° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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